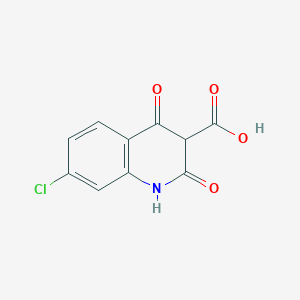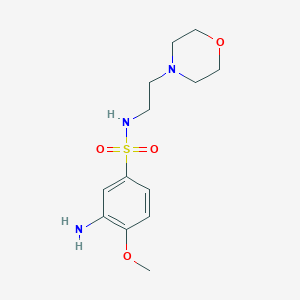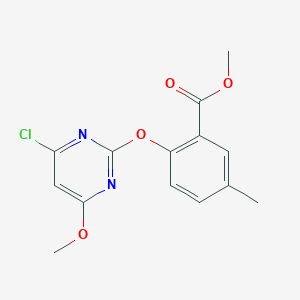
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is an organic compound with the chemical formula C15H13ClN2O4. It is a yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of various agricultural chemicals, including insecticides, herbicides, and fungicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate typically involves a substitution reaction on a benzene ring. The process begins with the reaction of chloropyrimidine-4-ol with aluminum chloride to form (6-chloropyrimidin-4-yl)phenol. This intermediate is then esterified with methyl methacrylate to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted pyrimidines or benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agricultural chemicals, including insecticides, herbicides, and fungicides.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Uniqueness
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzoate ester makes it particularly useful as an intermediate in the synthesis of various agricultural and pharmaceutical chemicals .
Propiedades
Fórmula molecular |
C14H13ClN2O4 |
|---|---|
Peso molecular |
308.71 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate |
InChI |
InChI=1S/C14H13ClN2O4/c1-8-4-5-10(9(6-8)13(18)20-3)21-14-16-11(15)7-12(17-14)19-2/h4-7H,1-3H3 |
Clave InChI |
QTJLMERGXCCNAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=NC(=CC(=N2)Cl)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


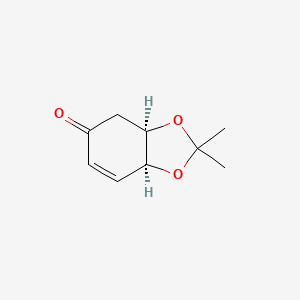

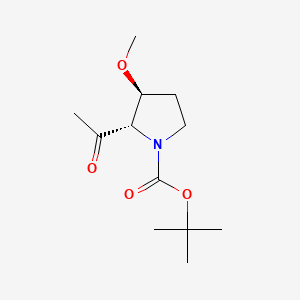
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
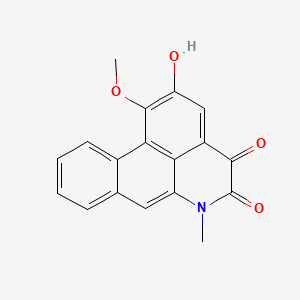
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)

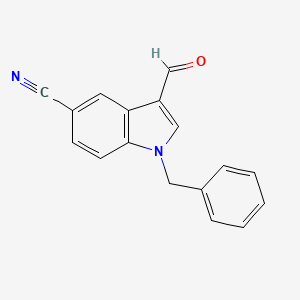
![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)

